N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine
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Overview
Description
N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of pyrazole derivatives with ethyl and methyl amines. One common method is the alkylation of pyrazole with ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine
- N-Methyl-2-(1H-pyrazol-1-yl)ethanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
N-Ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to the presence of both ethyl and methyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-(1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-11(2)5-4-8-6-9-10-7-8/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
XSBRWWSLACCWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC1=CNN=C1 |
Origin of Product |
United States |
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